molecular formula C13H12N2O2S B2759681 N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide CAS No. 2411294-05-6

N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide

Cat. No.: B2759681
CAS No.: 2411294-05-6
M. Wt: 260.31
InChI Key: NOWNVDKUJHLMSF-UHFFFAOYSA-N
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Description

N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the oxirane and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by the Hantzsch method, which involves the condensation of α-haloketones with thioamides . The oxirane group can be introduced via epoxidation reactions using peracids or other oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Diols: from oxidation of the oxirane ring.

    Alcohols or amines: from reduction reactions.

    Substituted thiazoles: from substitution reactions.

Scientific Research Applications

N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, inhibiting their function. The oxirane group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide is unique due to the presence of both the thiazole and oxirane groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in research and industry .

Properties

IUPAC Name

N-[(4-phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-13(11-7-17-11)14-6-12-15-10(8-18-12)9-4-2-1-3-5-9/h1-5,8,11H,6-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWNVDKUJHLMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NCC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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